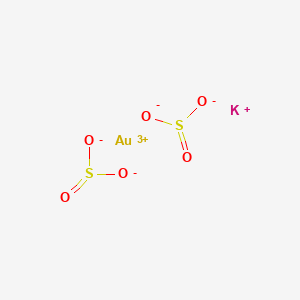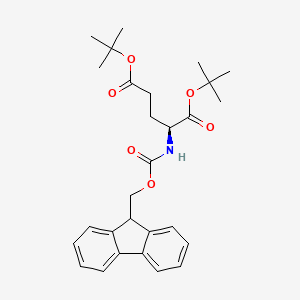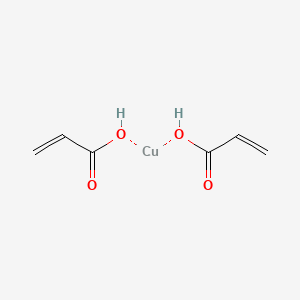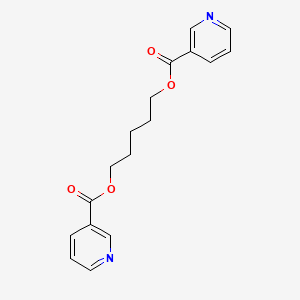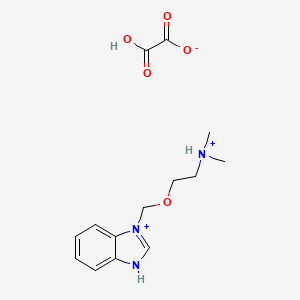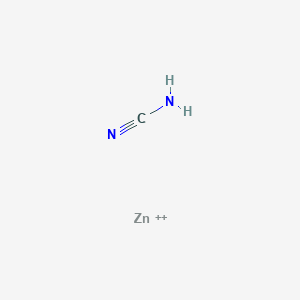
(R)-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) is a compound that belongs to the class of esters. Esters are widely used in organic chemistry due to their reactivity and versatility. This particular compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) typically involves the esterification of ®-2-Tert-butoxycarbonylamino-succinic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the ester groups.
Major Products Formed
Hydrolysis: Yields ®-2-Tert-butoxycarbonylamino-succinic acid and ethanol.
Reduction: Produces the corresponding alcohols.
Substitution: Results in the formation of new esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of ®-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) involves the hydrolysis of the ester bonds to release the active carboxylic acid and alcohol. The carboxylic acid can then participate in various biochemical pathways, while the alcohol can be further metabolized or used as a solvent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in various applications.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Isopropyl butyrate: Used in the production of perfumes and as a solvent.
Uniqueness
®-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) is unique due to its specific structure, which includes both tert-butoxycarbonyl and diethyl ester groups. This combination of functional groups makes it particularly useful as an intermediate in the synthesis of more complex molecules.
Eigenschaften
Molekularformel |
C13H23NO6 |
|---|---|
Molekulargewicht |
289.32 g/mol |
IUPAC-Name |
diethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |
InChI |
InChI=1S/C13H23NO6/c1-6-18-10(15)8-9(11(16)19-7-2)14-12(17)20-13(3,4)5/h9H,6-8H2,1-5H3,(H,14,17)/t9-/m1/s1 |
InChI-Schlüssel |
ZKLVICYBRXLQIO-SECBINFHSA-N |
Isomerische SMILES |
CCOC(=O)C[C@H](C(=O)OCC)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCOC(=O)CC(C(=O)OCC)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



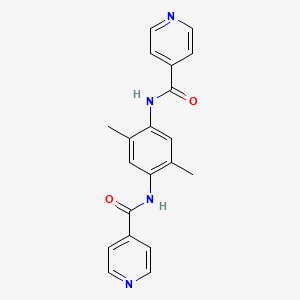

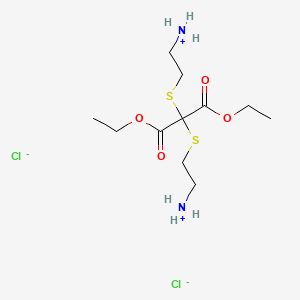
![N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide](/img/structure/B13746189.png)
